molecular formula C54H55F3N6O14 B144107 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine CAS No. 129297-21-8

9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine

Cat. No. B144107
M. Wt: 1069 g/mol
InChI Key: VHIZLRDZOSUTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. The compound is a member of the acridine family and is structurally similar to other acridine derivatives, such as quinacrine and acriflavine.

Mechanism Of Action

The mechanism of action of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound has been shown to bind to DNA and interfere with the replication and transcription processes, leading to cell death. Additionally, the compound has been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and trigger apoptosis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine are still being studied, but early research suggests that the compound may have a range of effects on cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, the compound has been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.

Advantages And Limitations For Lab Experiments

The advantages of using 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine in lab experiments include its high potency and selectivity against cancer cells, as well as its relatively low toxicity compared to other chemotherapeutic agents. However, the compound has several limitations that must be considered when designing experiments. For example, the compound is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on cellular processes. Finally, there is significant potential for the development of new therapeutic applications for 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine, particularly in the treatment of cancer and infectious diseases.
Conclusion
9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine is a synthetic compound that has significant potential in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor and antimicrobial activity, and its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. While there are several limitations to the use of this compound in lab experiments, there are also several potential future directions for research on this compound, including the development of new synthesis methods and the exploration of new therapeutic applications.

Synthesis Methods

The synthesis of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine involves the reaction of 4-chloro-9-fluorenone with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The yield of the synthesis method is relatively high, and the purity of the compound can be easily achieved using standard purification techniques.

Scientific Research Applications

The potential applications of 9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine in scientific research are vast. The compound has been shown to exhibit significant antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.

properties

CAS RN

129297-21-8

Product Name

9-Amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine

Molecular Formula

C54H55F3N6O14

Molecular Weight

1069 g/mol

IUPAC Name

8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/3C14H13FN2.2C6H8O7/c3*15-10-2-1-3-11-12(10)13(16)9-6-7-4-8(5-7)14(9)17-11;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h3*1-3,7-8H,4-6H2,(H2,16,17);2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

VHIZLRDZOSUTLU-UHFFFAOYSA-N

SMILES

C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

synonyms

9-amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine

Origin of Product

United States

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